molecular formula C10H13N3OS B5547617 N-methyl-3-(methylcarbamothioylamino)benzamide

N-methyl-3-(methylcarbamothioylamino)benzamide

Cat. No.: B5547617
M. Wt: 223.30 g/mol
InChI Key: QGYFIYGZSYTRFP-UHFFFAOYSA-N
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Description

N-methyl-3-(methylcarbamothioylamino)benzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields such as medicine, agriculture, and industry

Properties

IUPAC Name

N-methyl-3-(methylcarbamothioylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-11-9(14)7-4-3-5-8(6-7)13-10(15)12-2/h3-6H,1-2H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFIYGZSYTRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(methylcarbamothioylamino)benzamide typically involves the reaction of 3-amino-N-methylbenzamide with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated purification systems can streamline the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(methylcarbamothioylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbamoyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Halides, alkoxides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

N-methyl-3-(methylcarbamothioylamino)benzamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-methyl-3-(methylcarbamothioylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to the inhibition of their activity. This inhibition can disrupt various biochemical pathways, resulting in the desired therapeutic or biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-methyl-3-(methylcarbamothioylamino)benzamide can be compared with other benzamide derivatives, such as:

    N,N-diethyl-3-methylbenzamide (DEET): Known for its use as an insect repellent, DEET has a similar benzamide structure but with different substituents, leading to distinct applications.

    N-methylbenzamide: A simpler benzamide derivative, often used as a starting material for the synthesis of more complex compounds.

    3-amino-N-methylbenzamide: A precursor in the synthesis of this compound, with applications in organic synthesis and medicinal chemistry.

The uniqueness of this compound lies in its specific thiocarbamoyl group, which imparts distinct chemical reactivity and potential biological activities compared to other benzamide derivatives.

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